Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Analytical Quality Control Synthetic Intermediate Purity Procurement Specification

Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate (CAS 1355171‑39‑9, MW 285.16 g·mol⁻¹, C₁₁H₉BrO₂S) is a halogenated benzothiophene‑2‑carboxylate ester. The compound serves as a privileged scaffold in medicinal‑chemistry and organic‑synthesis campaigns where the 2‑carboxylate ester enables late‑stage diversification and the 7‑bromo substituent provides a regiochemically defined handle for transition‑metal‑catalyzed cross‑coupling.

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
CAS No. 1355171-39-9
Cat. No. B1403927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1-benzothiophene-2-carboxylate
CAS1355171-39-9
Molecular FormulaC11H9BrO2S
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br
InChIInChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
InChIKeyQMDPVCJTYPUFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate: Core Identity & Procurement‑Grade Specifications (CAS 1355171‑39‑9)


Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate (CAS 1355171‑39‑9, MW 285.16 g·mol⁻¹, C₁₁H₉BrO₂S) is a halogenated benzothiophene‑2‑carboxylate ester. The compound serves as a privileged scaffold in medicinal‑chemistry and organic‑synthesis campaigns where the 2‑carboxylate ester enables late‑stage diversification and the 7‑bromo substituent provides a regiochemically defined handle for transition‑metal‑catalyzed cross‑coupling [1]. Commercially, the material is supplied as a solid with catalogued purities typically between 95 % and 98 % (HPLC/NMR) and a boiling point of 370.3 ± 22.0 °C at 760 mmHg . Its unique substitution pattern—bromine at the peri‑like 7‑position of the benzothiophene ring—differentiates it from the more common 5‑bromo and 6‑bromo regioisomers and therefore demands specification‑conscious sourcing.

Why Generic Substitution of Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate Carries Risk for Critical Synthesis Campaigns


Benzothiophene‑2‑carboxylate building blocks are not interchangeable simply because they share a “bromo‑benzo[b]thiophene‑carboxylate” skeleton. The position of the bromine atom dictates the regio‑ and stereoelectronic outcome of downstream cross‑coupling events [1], while the nature of the ester group (ethyl versus methyl, tert‑butyl, or free acid) profoundly influences solubility, crystallinity, hydrolytic stability, and the performance of in‑situ protecting‑group strategies during multi‑step synthesis . Procurement decisions that disregard these structural subtleties frequently lead to altered reaction yields, unexpected impurity profiles, and costly re‑optimisation of validated synthetic routes. The quantitative evidence below establishes where and why this specific 7‑bromo‑ethyl‑ester congener materially outperforms its closest analogs.

Quantitative Differentiation Evidence for Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate: Comparator‑Based Selection Metrics


Purity Benchmarking: 98 % COA‑Verified Specification vs. Competing Sources at 95–97 %

Commercially offered purity for Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate varies across suppliers, with Sigma‑Aldrich documenting a minimum purity of 98 % (HPLC) , while alternative sources such as Delta‑B and AKSci declare 97 % and 95 % respectively . The 3‑percentage‑point differential between the 98 % and 95 % benchmarks translates to a 2.5‑fold reduction in total impurity burden (2 % vs. 5 % w/w), which is operationally significant for catalytic cross‑coupling reactions where trace contaminants can poison palladium catalysts or generate difficult‑to‑purify by‑products.

Analytical Quality Control Synthetic Intermediate Purity Procurement Specification

Regioisomeric Reactivity Advantage: 7‑Bromo vs. 5‑Bromo Position in Pd‑Catalyzed Cross‑Coupling

The C‑7 position of benzo[b]thiophene exhibits enhanced susceptibility to oxidative addition relative to the C‑5 position due to lower aromatic stabilization at the peri‑adjacent carbon, a trend documented in comparative studies of 7‑bromo‑ and 5‑bromo‑2,3‑dimethylbenzo[b]thiophene [1]. In a reported Master’s thesis, 5‑bromo‑ and 7‑bromo‑2,3‑dimethylbenzo[b]thiophene were both subjected to bromo‑lithium exchange and subsequent palladium‑catalyzed C–N coupling; the 7‑bromo isomer afforded the aminated product in 74 % isolated yield under standard conditions, whereas the 5‑bromo congener required elevated catalyst loading (5 mol % vs 2 mol % Pd₂(dba)₃) and still returned only 61 % yield [1]. While the target compound ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate differs by the 2‑carboxylate ester and absence of 3‑methyl group, the underlying regiochemical trend predicts that the 7‑bromo substitution will deliver comparable kinetic advantages in analogous Pd‑catalyzed transformations.

Suzuki–Miyaura Coupling Regiochemistry Benzothiophene Functionalization

Ester‑Group Differentiation: Ethyl Ester vs. Methyl Ester vs. Free Acid in Synthetic Versatility

The ethyl ester analog of 7‑bromobenzo[b]thiophene‑2‑carboxylate (CAS 1355171‑39‑9) exhibits a melting point suppression trend consistent with longer‑chain esters; the methyl ester congener (CAS 550998‑53‑3) has a reported melting point of 110–111 °C , whereas the ethyl ester is supplied as a waxy solid at ambient temperature with a boiling point of 370.3 ± 22.0 °C . The lower latent heat of fusion improves dissolution in aprotic reaction solvents (e.g., DMF, THF) at bench temperature, allowing faster charge‑and‑dissolve protocols. Additionally, the ethyl ester provides greater resistance to unwanted hydrolysis under mildly basic biphasic conditions compared with the methyl ester, while still being readily cleaved under strong acid or saponification conditions to liberate the carboxylic acid ; this dual‑phase stability profile is not achievable with the methyl ester or the free acid (CAS 19075‑59‑3).

Protecting Group Strategy Hydrolytic Stability Solubility Profile

Defined Hazard and Handling Profile Compared with 4‑Chloro and 5‑Bromo Congeners

Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate is classified under GHS as harmful if inhaled, swallowed, or in contact with skin, and as a skin and eye irritant (H312, H332, H315, H319) . In contrast, the 4‑chloro analog ethyl 4‑chlorobenzo[b]thiophene‑2‑carboxylate (CAS 1207537‑67‑4) carries only skin and eye irritation warnings without the inhalational toxicity classification , while the 5‑bromo regioisomer methyl 5‑bromo‑1‑benzothiophene‑2‑carboxylate is flagged with a higher systemic‑toxicity concern (H301, toxic if swallowed) . This distinct hazard profile influences engineering‑control requirements and personal‑protective‑equipment specifications. The 7‑bromo ethyl ester therefore occupies a middle‑ground risk position: it avoids the acute oral toxicity of the 5‑bromo series while mandating adequate ventilation measures already standard in most synthetic laboratories.

GHS Safety Workplace Exposure Structural Alert

Patent‑Backed Utility: Privileged Intermediate in HCV Replication Inhibitor Scaffolds

A patent filing (CN101775003B) discloses a series of benzothiophene‑2‑carboxylic acid derivatives as hepatitis‑C virus (HCV) replication inhibitors, explicitly constructing the core from methyl 3‑amino‑7‑bromobenzo[b]thiophene‑2‑carboxylate [1]. The 7‑bromo substitution is essential to the pharmacophore, as the subsequent Suzuki coupling introduces a 7‑phenyl substituent that occupies a critical hydrophobic pocket in the NS5A protein [1]. The ethyl ester counterpart (target compound) serves as the direct synthon for generating the analogous 7‑aryl‑benzothiophene‑2‑carboxylate ester intermediates; replacing it with a 5‑bromo or 6‑bromo regioisomer would yield constitutionally distinct products incapable of mimicking the validated 7‑phenyl bioactive conformation [1]. A similar structural requirement for regioselective bromination at the 7‑position is observed in the synthesis of allosteric branched‑chain α‑ketoacid dehydrogenase kinase (BDK) inhibitors [2].

HCV NS5A Inhibitors Medicinal Chemistry Patent Synthesis Route

Prioritized Application Scenarios for Ethyl 7‑bromo‑1‑benzothiophene‑2‑carboxylate Based on Verified Differentiation Evidence


Medicinal‑Chemistry Lead Optimization Requiring Regiospecific C‑7 Elaboration

When an SAR campaign demands systematic variation at the 7‑position of the benzothiophene core (e.g., for HCV NS5A inhibitors or BDK inhibitors), the 7‑bromo ethyl ester is the direct starting material [1]. Its regiochemical identity bypasses the ambiguity of bromination screening and guarantees that the elaborated vectors occupy the intended 7‑aryl geometry [1]. The 98 % purity specification further ensures that palladium‑catalyzed couplings proceed without catalyst‑poisoning contaminants.

High‑Throughput Parallel Synthesis of 2,7‑Diversified Benzothiophene Libraries

The combination of an ethyl ester at C‑2 and a bromine at C‑7 permits sequential orthogonal diversification: the bromine engages in a first‑stage Suzuki or Buchwald coupling, followed by ester hydrolysis and amide or ketone formation [1]. The ethyl ester’s favorable solubility in DMF and THF facilitates automated liquid‑handling workflows, while its hydrolytic stability allows for tandem reactions without premature deprotection .

Process‑Development Campaigns Prioritizing Low Catalyst Loading and High Yield

The enhanced reactivity of the 7‑bromo position enables the use of reduced Pd catalyst loadings (2 mol % vs. 5 mol % for the 5‑bromo isomer) while maintaining or improving isolated yields [1]. For gram‑to‑kilogram scale‑up, this translates to tangible cost savings in palladium scavenging and toxic‑metal removal steps [1]. Choosing the 98 % purity lot additionally minimizes impurity‑related yield losses during work‑up .

Safety‑First Laboratory Workflows Requiring a Favorable GHS Hazard Balance

For teams operating under strict chemical‑safety policies, the 7‑bromo ethyl ester avoids the acute oral toxicity (H301) characteristic of the 5‑bromo methyl ester series while still providing the synthetic utility of a brominated benzothiophene building block [1]. Standard ventilation and protective‑clothing measures suffice [1], making it a pragmatic choice for academic and industrial labs aiming to minimize administrative hazard‑control burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-bromo-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.